molecular formula C14H9BrO2 B12806233 9H-Fluorene-9-carboxylicacid, 4-bromo- CAS No. 19459-34-8

9H-Fluorene-9-carboxylicacid, 4-bromo-

Cat. No.: B12806233
CAS No.: 19459-34-8
M. Wt: 289.12 g/mol
InChI Key: CDUFFPXNQOSNRD-UHFFFAOYSA-N
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Description

9H-Fluorene-9-carboxylicacid, 4-bromo- is a brominated derivative of 9H-Fluorene-9-carboxylic acid. It is an organic compound with the molecular formula C14H9BrO2 and a molecular weight of 289.124 g/mol . This compound is characterized by the presence of a bromine atom at the 4th position of the fluorene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of 9H-Fluorene-9-carboxylicacid, 4-bromo- typically involves the bromination of 9H-Fluorene-9-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the fluorene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position .

Chemical Reactions Analysis

9H-Fluorene-9-carboxylicacid, 4-bromo- undergoes various chemical reactions, including:

Scientific Research Applications

9H-Fluorene-9-carboxylicacid, 4-bromo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9H-Fluorene-9-carboxylicacid, 4-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of various biological pathways, depending on the specific application and target .

Comparison with Similar Compounds

9H-Fluorene-9-carboxylicacid, 4-bromo- can be compared with other similar compounds, such as:

    9H-Fluorene-9-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    9-Fluorenone-4-carboxylic acid: Contains a ketone group instead of a carboxylic acid group, leading to distinct chemical properties and uses.

    9H-Fluorene, 9-bromo-:

Properties

CAS No.

19459-34-8

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

4-bromo-9H-fluorene-9-carboxylic acid

InChI

InChI=1S/C14H9BrO2/c15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)14(16)17/h1-7,13H,(H,16,17)

InChI Key

CDUFFPXNQOSNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)Br)C(=O)O

Origin of Product

United States

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